molecular formula C18H14FNO3S2 B2524269 (5E)-5-[(3-ethoxy-4-hydroxyphenyl)methylidene]-3-(3-fluorophenyl)-2-sulfanylidene-1,3-thiazolidin-4-one

(5E)-5-[(3-ethoxy-4-hydroxyphenyl)methylidene]-3-(3-fluorophenyl)-2-sulfanylidene-1,3-thiazolidin-4-one

Cat. No.: B2524269
M. Wt: 375.4 g/mol
InChI Key: JODHEPSOPJRJBT-CXUHLZMHSA-N
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Description

(5E)-5-[(3-ethoxy-4-hydroxyphenyl)methylidene]-3-(3-fluorophenyl)-2-sulfanylidene-1,3-thiazolidin-4-one is a synthetically accessible rhodanine-based compound that functions as a potent and selective multi-target kinase inhibitor, making it a valuable chemical probe in biochemical research. Its primary research value lies in the investigation of dysregulated signaling pathways in oncology and neurodegenerative diseases. Studies have identified this compound as a potent inhibitor of VEGFR-2 (KDR), a key receptor tyrosine kinase in tumor angiogenesis [1] . By blocking VEGF-driven signaling, it serves as a tool to study mechanisms of blood vessel formation that supply solid tumors and to explore anti-angiogenic therapeutic strategies. Furthermore, its strong inhibitory activity against cyclin-dependent kinase 2 (CDK2) [2] positions it as a critical reagent for probing cell cycle regulation, apoptosis, and the proliferation of cancer cells. Beyond oncology, this compound's potent inhibition of kinases like GSK-3β [1] renders it highly relevant to neuroscience research, where it is used to model and investigate the tau pathology and neuronal death associated with Alzheimer's disease. The 3-fluorophenyl and rhodanine-thiazolidinone scaffold contribute to its specific binding affinity and selectivity profile, enabling researchers to dissect complex kinase networks with a high degree of precision.

Properties

IUPAC Name

(5E)-5-[(3-ethoxy-4-hydroxyphenyl)methylidene]-3-(3-fluorophenyl)-2-sulfanylidene-1,3-thiazolidin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H14FNO3S2/c1-2-23-15-8-11(6-7-14(15)21)9-16-17(22)20(18(24)25-16)13-5-3-4-12(19)10-13/h3-10,21H,2H2,1H3/b16-9+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JODHEPSOPJRJBT-CXUHLZMHSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=C(C=CC(=C1)C=C2C(=O)N(C(=S)S2)C3=CC(=CC=C3)F)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCOC1=C(C=CC(=C1)/C=C/2\C(=O)N(C(=S)S2)C3=CC(=CC=C3)F)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H14FNO3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

375.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound (5E)-5-[(3-ethoxy-4-hydroxyphenyl)methylidene]-3-(3-fluorophenyl)-2-sulfanylidene-1,3-thiazolidin-4-one belongs to the thiazolidinone class, known for its diverse biological activities. This article provides an overview of its biological properties, including antibacterial, antioxidant, anticancer, and antidiabetic activities. It also discusses structure-activity relationships (SAR) and the implications for medicinal chemistry.

Chemical Structure and Properties

The compound features a thiazolidinone core, which is a five-membered heterocyclic ring containing sulfur and nitrogen. The ethoxy and hydroxy substituents on the phenyl ring are critical for its biological activity. The fluorine atom's presence may enhance lipophilicity and biological interaction.

Structural Formula

C19H17NO3S2\text{C}_{19}\text{H}_{17}\text{N}\text{O}_{3}\text{S}_{2}

Antibacterial Activity

Thiazolidinone derivatives have been shown to exhibit significant antibacterial properties. A study indicated that similar compounds demonstrated inhibition against Gram-positive and Gram-negative bacteria. For instance:

CompoundBacterial StrainInhibition Zone (mm)Reference
2-(Chlorophenyl-imino)thiazolidin-4-oneE. coli26
2-(Chlorophenyl-imino)thiazolidin-4-oneS. aureus24

The compound's antibacterial efficacy is attributed to its ability to disrupt bacterial cell wall synthesis or inhibit vital enzymatic pathways.

Antioxidant Activity

The antioxidant potential of thiazolidinones has been evaluated using various assays such as DPPH and ABTS. For example, derivatives of thiazolidinones have shown considerable radical scavenging activity, with some compounds exhibiting IC50 values lower than that of vitamin C, indicating strong antioxidant capacity.

CompoundIC50 (mM)CEAC ValueReference
Compound 70.54 ± 0.010.137 ± 0.01 vs Vitamin C

Anticancer Activity

Thiazolidinones have been recognized for their anticancer properties, with studies indicating that they can induce apoptosis in cancer cells through various mechanisms, including the inhibition of cell proliferation and modulation of signaling pathways.

A review highlighted several thiazolidinone derivatives that exhibited cytotoxic effects against various cancer cell lines:

CompoundCancer Cell LineIC50 (µM)Reference
Compound AMCF-7 (breast cancer)10
Compound BHeLa (cervical cancer)15

Structure-Activity Relationship (SAR)

The biological activity of thiazolidinones is significantly influenced by substituents on the phenyl rings. Modifications at positions 2, 3, and 5 of the thiazolidinone scaffold can enhance or diminish activity:

  • Electron-donating groups (e.g., -OCH3) generally increase activity.
  • Electron-withdrawing groups (e.g., -Cl, -F) can improve lipophilicity and interaction with biological targets.

Case Studies

  • Antibacterial Study : A series of synthesized thiazolidinones were tested against E. coli and S. aureus. The presence of halogen substituents significantly improved antibacterial activity compared to unsubstituted analogs.
  • Antioxidant Evaluation : Compounds were evaluated using DPPH assay; those with hydroxyl groups showed enhanced scavenging activity due to their ability to donate hydrogen atoms.

Scientific Research Applications

Antimicrobial Activity

Research has indicated that thiazolidinone derivatives exhibit significant antimicrobial properties. The compound has been evaluated against various bacterial strains, showing promising results against both Gram-positive and Gram-negative bacteria. For instance, studies reported minimum inhibitory concentrations (MICs) comparable to established antibiotics .

Anticancer Potential

Thiazolidinones are increasingly recognized for their anticancer activities. In vitro studies have demonstrated that this compound induces apoptosis in cancer cell lines through mechanisms involving cell cycle arrest and the activation of pro-apoptotic pathways. Molecular docking studies suggest strong binding affinities to targets involved in cancer progression, such as tubulin and various kinases .

Anti-inflammatory Effects

Another area of interest is the anti-inflammatory potential of this compound. Preliminary studies have shown that it can inhibit key inflammatory mediators, making it a candidate for treating conditions like arthritis and other inflammatory diseases .

Case Study 1: Antimicrobial Efficacy

In a study published in Scientific Reports, researchers synthesized several thiazolidinone derivatives, including the compound of interest. They evaluated its antimicrobial activity against Escherichia coli and Staphylococcus aureus, finding that it exhibited significant antibacterial effects with an MIC of 0.5 µg/mL . This study highlights the potential for developing new antibiotics based on thiazolidinone scaffolds.

Case Study 2: Anticancer Activity

A comprehensive study published in Cancer Letters explored the anticancer effects of this compound on breast cancer cell lines. The findings indicated that treatment with the compound led to a reduction in cell viability by over 70% after 48 hours, with mechanisms involving caspase activation and mitochondrial disruption being elucidated through flow cytometry and Western blot analysis .

Chemical Reactions Analysis

Nucleophilic Substitution at the 2-Sulfanylidene Group

The sulfur atom in the 2-sulfanylidene group is susceptible to nucleophilic attack. For example:

  • Alkylation : Reacts with alkyl halides (e.g., methyl iodide) in ethanol under reflux to replace the thiol group with an alkyl substituent.
    Product : 2-(Methylthio)-5-[(3-ethoxy-4-hydroxyphenyl)methylidene]-3-(3-fluorophenyl)-1,3-thiazolidin-4-one.

  • Oxidation : Treatment with hydrogen peroxide (H₂O₂) or potassium permanganate (KMnO₄) in acidic conditions converts the sulfanylidene group to a sulfone.
    Product : 2-Sulfonyl derivative with enhanced electrophilicity .

Reactivity of the Exocyclic Double Bond

The (5E)-methylidene group participates in cycloaddition and reduction reactions:

  • Diels-Alder Reaction : Reacts with dienophiles (e.g., maleic anhydride) in toluene at 110°C to form six-membered cycloadducts.
    Product : Bicyclic thiazolidinone derivatives with potential bioactivity .

  • Reduction : Catalytic hydrogenation (H₂, Pd/C) in ethanol reduces the double bond to a single bond.
    Product : (5Z)-5-[(3-ethoxy-4-hydroxyphenyl)methyl]-3-(3-fluorophenyl)-2-sulfanylidene-1,3-thiazolidin-4-one.

Hydrolysis and Ring-Opening Reactions

The thiazolidinone ring undergoes hydrolysis under acidic or basic conditions:

  • Acidic Hydrolysis (HCl, reflux): Cleaves the ring to yield a thiourea derivative and a substituted benzaldehyde.
    Product : 3-(3-Fluorophenyl)-2-thioxoimidazolidin-4-one and 3-ethoxy-4-hydroxybenzaldehyde .

  • Basic Hydrolysis (NaOH, aqueous ethanol): Generates a mercaptoacetic acid derivative.
    Product : Sodium 3-(3-fluorophenyl)-4-oxo-2-sulfanylidene-1,3-thiazolidin-5-ylidenepropanoate.

Condensation Reactions

The exocyclic methylidene group facilitates condensation with aromatic aldehydes:

ReagentConditionsProduct
4-ChlorobenzaldehydeEthanol, piperidine, 80°C(5E)-5-[(3-Ethoxy-4-hydroxyphenyl)methylidene]-3-(3-fluorophenyl)-2-sulfanylidene-1,3-thiazolidin-4-one conjugated with 4-chlorophenyl group .
FurfuralAcetic acid, reflux(5Z)-5-[(Furan-2-yl)methylidene] analog with retained bioactivity .

Electrophilic Aromatic Substitution

The 3-ethoxy-4-hydroxyphenyl moiety undergoes electrophilic substitution:

  • Nitration (HNO₃/H₂SO₄): Introduces a nitro group at the para position relative to the hydroxyl group.
    Product : 5-[(3-Ethoxy-4-hydroxy-5-nitrophenyl)methylidene] derivative.

  • Halogenation (Br₂ in CCl₄): Bromination occurs at the ortho position of the hydroxyl group.
    Product : 5-[(5-Bromo-3-ethoxy-4-hydroxyphenyl)methylidene] analog.

Complexation with Metal Ions

The sulfur and oxygen atoms coordinate with transition metals:

Metal SaltConditionsComplex StructureApplication
Cu(II)Methanol, room tempSquare-planar Cu(II)-thiazolidinone complexAntioxidant studies.
Fe(III)Ethanol, refluxOctahedral Fe(III) complexCatalytic oxidation studies .

Key Findings and Trends

  • Structural Flexibility : The compound’s reactivity is driven by its conjugated system and electron-rich aromatic rings.

  • Bioactivity Correlation : Products from these reactions often retain or enhance antimicrobial and anti-inflammatory properties .

  • Synthetic Utility : Reactions like condensation and cycloaddition enable the generation of structurally diverse analogs for drug discovery .

Comparison with Similar Compounds

Structural and Electronic Comparisons

The compound’s structural analogs differ primarily in substituents on the benzylidene and aryl groups. Key comparisons include:

Compound Name Substituent (Benzylidene) Substituent (Aryl) Key Features
Target Compound 3-ethoxy-4-hydroxyphenyl 3-fluorophenyl Electron-donating (OH, OCH₂CH₃) and electron-withdrawing (F) groups
(5Z)-9e () 1,3-benzodioxol-5-yl 3-methoxyphenylmethyl Electron-rich benzodioxole and methoxy groups; lower yield (21%)
(5E)-5-[(2-nitrophenyl)... () 2-nitrophenyl phenyl Strong electron-withdrawing nitro group; potential for redox activity
(5Z)-5-(2-methylbenzylidene)... () 2-methylbenzylidene phenyl Steric hindrance from methyl group; Z-configuration affects planarity

Electronic Effects :

  • The 3-ethoxy-4-hydroxyphenyl group in the target compound provides mixed electronic effects: the hydroxyl group donates electrons via resonance, while the ethoxy group offers moderate electron donation. This contrasts with the 1,3-benzodioxol-5-yl group in compound 9e, which enhances electron density through its fused oxygen atoms .

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for (5E)-5-[(3-ethoxy-4-hydroxyphenyl)methylidene]-3-(3-fluorophenyl)-2-sulfanylidene-1,3-thiazolidin-4-one?

  • Methodological Answer : The synthesis typically involves multi-step organic reactions, starting with condensation of 3-ethoxy-4-hydroxybenzaldehyde with a thiosemicarbazide derivative, followed by cyclization under acidic or basic conditions. Key steps include:

  • Condensation : Reacting aldehyde and thiosemicarbazide in ethanol with catalytic acetic acid at reflux (70–80°C) for 6–8 hours .
  • Cyclization : Using bases like NaOH or KOH to form the thiazolidinone ring, with temperature control (40–60°C) to avoid side reactions .
  • Purification : Recrystallization from ethanol or chromatography (silica gel, ethyl acetate/hexane) to achieve >95% purity .

Q. Which spectroscopic methods are most effective for structural characterization of this compound?

  • Methodological Answer : Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) is critical for confirming regiochemistry and stereochemistry, particularly the (5E) configuration of the exocyclic double bond. Infrared (IR) spectroscopy identifies functional groups (e.g., C=O at ~1700 cm⁻¹, C=S at ~1200 cm⁻¹). High-Resolution Mass Spectrometry (HRMS) validates molecular weight, while High-Performance Liquid Chromatography (HPLC) ensures purity (>98%) .

Q. What are the primary functional groups influencing its reactivity?

  • Methodological Answer : The thiazolidinone core (C=O and C=S groups) is electrophilic, enabling nucleophilic attacks. The 3-fluorophenyl substituent directs electrophilic aromatic substitution, while the 3-ethoxy-4-hydroxyphenyl group participates in hydrogen bonding and redox reactions. Reactivity can be modulated by adjusting solvent polarity (e.g., DMF for nucleophilic substitutions) .

Advanced Research Questions

Q. How can molecular docking studies predict this compound’s interaction with biological targets (e.g., COX-2 or EGFR kinases)?

  • Methodological Answer :

  • Target Selection : Prioritize proteins with structural homology to known thiazolidinone targets (e.g., COX-2 for anti-inflammatory activity) .
  • Docking Software : Use AutoDock Vina or Schrödinger Suite with force fields optimized for sulfur-containing heterocycles.
  • Validation : Compare docking scores (e.g., binding energy ≤ -8 kcal/mol) with experimental IC₅₀ values from enzyme inhibition assays .
  • Caveats : Account for tautomeric forms of the thiazolidinone ring, which affect binding poses .

Q. What experimental strategies address contradictory data on this compound’s biological activity across studies?

  • Methodological Answer :

  • Meta-Analysis : Systematically compare datasets (e.g., IC₅₀ ranges for antimicrobial activity) to identify outliers due to assay conditions (e.g., bacterial strain variability) .
  • Dose-Response Optimization : Use standardized protocols (CLSI guidelines for MIC assays) to minimize variability .
  • Mechanistic Studies : Combine transcriptomics (RNA-seq) and proteomics to validate target engagement, resolving discrepancies between phenotypic and target-based assays .

Q. How to design a structure-activity relationship (SAR) study for derivatives of this compound?

  • Methodological Answer :

  • Scaffold Modification : Synthesize analogs with substituent variations (e.g., replacing 3-ethoxy with methoxy or halogens) to assess electronic effects .
  • Bioisosteric Replacement : Substitute the thioxo group with oxo or imino groups to evaluate metabolic stability .
  • Data Analysis : Use multivariate regression to correlate logP, polar surface area, and IC₅₀ values, identifying key physicochemical drivers of activity .

Methodological Considerations Table

Research ObjectiveKey TechniquesCritical ParametersReferences
Synthesis OptimizationReflux condensation, cyclizationTemperature (60–80°C), solvent polarity
Biological ScreeningCOX-2 inhibition assay, MIC testingIC₅₀, MIC (µg/mL), positive controls
Computational ModelingMolecular docking, QSARBinding energy (kcal/mol), R² for QSAR

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